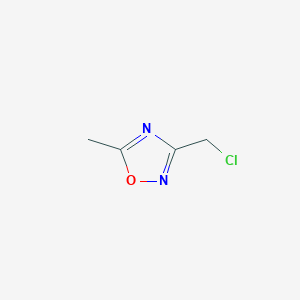

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(chloromethyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYVXZGJPJTIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306989 | |

| Record name | 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-80-9 | |

| Record name | 1192-80-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloromethyl 5 Methyl 1,2,4 Oxadiazole and Its Derivatives

Classical Synthetic Routes to the 1,2,4-Oxadiazole (B8745197) Core

The formation of the 1,2,4-oxadiazole ring system is predominantly achieved through two classical and highly effective synthetic routes: the cyclization of amidoximes and 1,3-dipolar cycloaddition reactions. These methods offer a versatile foundation for the synthesis of a wide array of substituted 1,2,4-oxadiazoles.

Amidoxime Cyclization Reactions

The most common and widely utilized method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of amidoximes followed by a cyclodehydration reaction. researchgate.netwikipedia.orgresearchgate.net This approach is valued for its reliability and the ready availability of the starting materials. researchgate.net The general pathway commences with the reaction of a primary amidoxime with an acylating agent, such as an acyl chloride or an anhydride, to form an O-acylamidoxime intermediate. researchgate.netresearchgate.net This intermediate, which can sometimes be isolated, then undergoes intramolecular cyclization, typically under thermal conditions or in the presence of a dehydrating agent, to yield the desired 1,2,4-oxadiazole. researchgate.netsigmaaldrich.cn

Various reagents and conditions have been developed to promote the cyclodehydration step, including the use of bases, acids, or coupling agents. nih.gov For instance, one-pot syntheses have been developed where the amidoxime is reacted directly with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the formation of the O-acylamidoxime in situ, followed by spontaneous cyclization. nih.gov

1,3-Dipolar Cycloaddition Strategies Involving Nitrile Oxides

An alternative and powerful strategy for the construction of the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. researchgate.netnih.gov This [3+2] cycloaddition approach is highly efficient and offers a different regiochemical outcome compared to the amidoxime cyclization route. nih.gov Nitrile oxides, which are reactive intermediates, are typically generated in situ from the corresponding hydroximoyl chlorides by treatment with a base, or from the dehydration of nitroalkanes.

The generated nitrile oxide then readily reacts with a nitrile dipolarophile to form the 3,5-disubstituted 1,2,4-oxadiazole ring. The scope of this reaction is broad, allowing for the synthesis of a diverse range of 1,2,4-oxadiazoles by varying the substituents on both the nitrile oxide and the nitrile. This method is particularly useful for accessing 1,2,4-oxadiazoles with specific substitution patterns that may be more challenging to obtain via the amidoxime cyclization pathway.

Specific Synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

The synthesis of the target compound, this compound, has been reported through the adaptation of classical amidoxime cyclization methodologies.

Reported Preparations of this compound

A specific preparation of this compound involves the reaction of 2-chloro-N'-hydroxyacetamidine with acetic anhydride. wikipedia.org In this procedure, 2-chloro-N'-hydroxyacetamidine is treated with acetic anhydride in a suitable solvent such as dichloromethane at room temperature. wikipedia.org This initial step leads to the formation of the O-acetylated amidoxime intermediate.

Following the acylation, the reaction mixture is heated to induce cyclodehydration. In a reported procedure, after the initial reaction, N,N-dimethylformamide (DMF) was added, and the mixture was heated to 130 °C for 2 hours. wikipedia.org This thermal treatment facilitates the intramolecular cyclization to form the 1,2,4-oxadiazole ring, yielding the crude product, this compound. wikipedia.org The final product is then isolated and purified.

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| 2-Chloro-N'-hydroxyacetamidine | Acetic anhydride | Dichloromethane, N,N-dimethylformamide | 1 hour at room temperature, then 2 hours at 130 °C | This compound | 22.2% |

Optimization of Reaction Conditions and Yields

The reported yield of 22.2% for the synthesis of this compound suggests that there is considerable scope for optimization. wikipedia.org General strategies for improving the yields of 1,2,4-oxadiazole synthesis from amidoximes often focus on the cyclodehydration step. The choice of solvent can significantly impact the reaction efficiency, with aprotic solvents often being favored. rsc.org

Furthermore, the nature of the base or catalyst used to promote cyclization can be critical. While the reported synthesis utilizes thermal conditions for cyclization, the use of various dehydrating agents or catalysts could potentially lead to higher yields and milder reaction conditions. The optimization of parameters such as reaction temperature, reaction time, and the stoichiometry of the reagents are all crucial factors that could lead to an improved synthetic protocol for this compound. A systematic investigation of these variables would be necessary to enhance the efficiency of the reported preparation.

Molecular Sieve Assisted Synthesis Approaches

Molecular sieves are frequently employed in organic synthesis as efficient dehydrating agents to drive equilibrium-limited reactions, such as cyclodehydrations, to completion. researchgate.net In the context of 1,2,4-oxadiazole synthesis, particularly from O-acylamidoxime intermediates, the removal of the water molecule formed during the ring-closing step is crucial for achieving high yields. researchgate.net The use of 4Å molecular sieves has been reported to be effective in this capacity for the synthesis of various heterocyclic compounds. researchgate.net

Derivatization Strategies Utilizing the Chloromethyl Moiety

The chloromethyl group at the 3-position of the 5-methyl-1,2,4-oxadiazole ring is an electrophilic center, primed for nucleophilic substitution reactions. This reactivity is the cornerstone of many derivatization strategies, allowing for the facile introduction of various functional groups and the construction of larger molecular architectures.

Nucleophilic Substitution Reactions with Varied Nucleophiles

The primary mode of functionalization for this compound is the SN2 reaction, where the chloride ion acts as an effective leaving group upon attack by a wide range of nucleophiles.

The electrophilic carbon of the chloromethyl group readily reacts with nitrogen and oxygen nucleophiles, leading to the formation of new carbon-nitrogen and carbon-oxygen bonds.

N-Alkylation: Secondary amines, as well as nitrogen-containing heterocycles like imidazole and triazole, can be directly alkylated. Research on analogous 3-aryl-5-chloromethyl-1,2,4-oxadiazoles has demonstrated that this reaction proceeds efficiently, typically using a base such as potassium carbonate in a polar aprotic solvent like acetone, to yield the corresponding tertiary amine derivatives. rjptonline.org This provides a direct method for linking the oxadiazole core to other heterocyclic systems. rjptonline.org

O-Alkylation: Phenols can be deprotonated with a suitable base to form phenoxides, which then act as potent nucleophiles. In a classic Williamson ether synthesis, these phenoxides can displace the chloride from the chloromethyl group to form aryl ethers. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.comyoutube.comfrancis-press.com This reaction has been demonstrated on similar chloromethyl-substituted heterocyclic systems, indicating its applicability for generating derivatives where the 5-methyl-1,2,4-oxadiazole moiety is linked to an aromatic ring via an ether bridge. rjptonline.org

| Reactant (Nucleophile) | Alkylating Agent (Analogue) | Product Type | Typical Conditions |

|---|---|---|---|

| Imidazole | 3-Aryl-5-chloromethyl-1,2,4-oxadiazole | N-Alkylated Imidazole Derivative | K₂CO₃, Acetone |

| Phenol | 3-Chloromethyl-5-phenylisoxazole | Aryl Ether | Base (e.g., NaH, K₂CO₃), DMF/THF |

In a similar fashion to oxygen nucleophiles, sulfur-based nucleophiles such as thiols can be used to synthesize thioether derivatives. The reaction of this compound with a thiol in the presence of a base would lead to the displacement of the chloride and the formation of a C-S bond.

A documented strategy for analogous 3-aryl-5-chloromethyl-1,2,4-oxadiazole compounds involves a two-step process to achieve thioether synthesis. First, the chloromethyl compound reacts with ammonium thiocyanate to yield the corresponding thiocyanate derivative. This intermediate is then reacted with various alcohols under solvent-free conditions to produce the final thioether products. researchgate.net This method highlights a versatile route to thioether derivatives containing the 1,2,4-oxadiazole ring. researchgate.net

The displacement of the chloride by a cyanide anion (CN⁻) is a powerful C-C bond-forming reaction, yielding the corresponding (5-methyl-1,2,4-oxadiazol-3-yl)acetonitrile. This reaction is typically carried out using an alkali metal cyanide, such as potassium cyanide (KCN), in a polar aprotic solvent.

Detailed studies on the analogous 5-chloromethyl-3-(p-substituted-phenyl)-1,2,4-oxadiazoles have shown this transformation to be highly effective. beilstein-journals.orgsemanticscholar.org The reaction proceeds via a standard SN2 mechanism where the cyanide ion displaces the chloride. beilstein-journals.org The resulting acetonitrile (B52724) derivative is a valuable intermediate itself, as the alpha-carbon (adjacent to the nitrile) is acidic and can be further functionalized. beilstein-journals.orgsemanticscholar.org Interestingly, under certain conditions with excess KCN at elevated temperatures, the initially formed acetonitrile can undergo further reaction and subsequent decyanation to yield an alkane. beilstein-journals.org

| Substituent on Phenyl Ring | Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| -H | KCN | CH₃CN | Trisubstituted Acetonitrile | 75-85 |

| -CH₃ | KCN | CH₃CN | Trisubstituted Acetonitrile | 75-85 |

| -Cl | KCN | CH₃CN | Trisubstituted Acetonitrile | 75-85 |

Further Functionalization at the 5-Position of the Oxadiazole Ring

While the chloromethyl group is the most reactive site for nucleophilic attack, the methyl group at the 5-position also offers opportunities for derivatization. The protons on this methyl group are weakly acidic due to the electron-withdrawing nature of the adjacent 1,2,4-oxadiazole ring.

This acidity can be exploited by treating the compound with a strong base, such as butyllithium, to deprotonate the methyl group and form a carbanion. This nucleophilic intermediate can then be reacted with various electrophiles, such as alkyl halides or carbonyl compounds, to install new substituents at the 5-position. This strategy allows for the extension of the carbon chain or the introduction of new functional groups, significantly increasing the molecular diversity accessible from the parent compound. Such functionalizations have been reported for methyl groups on other heterocyclic systems like 1,3,4-oxadiazoles, indicating the viability of this approach.

Formation of Complex Hybrid Structures

The reactivity of the chloromethyl group makes this compound an excellent building block for the synthesis of complex hybrid molecules, where two or more distinct pharmacophores are covalently linked. nih.gov This molecular hybridization approach is a common strategy in drug discovery to develop compounds with improved or multi-target activity.

By using the nucleophilic substitution reaction described previously, the 5-methyl-1,2,4-oxadiazole core can be attached to other biologically active scaffolds. For instance, reacting it with an amino or hydroxyl group on another complex molecule serves to link the two moieties. An example of this is the documented use of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan as a synthon, where the chloromethyl-oxadiazole component is used to build even more elaborate energetic materials and other functional molecules through reactions with N- and S-nucleophiles. researchgate.net This demonstrates the utility of the chloromethyl-oxadiazole unit as a versatile linker for creating novel, multifunctional chemical entities. nih.govresearchgate.net

Green Chemistry Approaches and Sustainable Synthesis

The development of synthetic methodologies for this compound and its derivatives has increasingly focused on green chemistry principles to minimize environmental impact and enhance sustainability. These approaches prioritize the use of non-toxic chemicals, environmentally benign solvents, and energy-efficient processes, leading to cleaner, safer, and more economical technologies. taylorfrancis.comnih.gov Key areas of advancement include the implementation of solvent-free reaction conditions and the development of highly efficient catalysts that promote atom economy and reduce waste. nih.govresearchgate.net

Solvent-Free and Environmentally Benign Protocols

A significant advancement in the green synthesis of 1,2,4-oxadiazole derivatives involves the reduction or complete elimination of hazardous organic solvents. taylorfrancis.com Solvent-free protocols not only simplify reaction work-up and reduce costs but also enhance safety and reaction efficiency by allowing for higher concentrations of reactants. taylorfrancis.com

One prominent solvent-free method is microwave irradiation. nih.gov This technique has been successfully applied to the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters, significantly reducing reaction times and often increasing product yields compared to conventional heating methods. nih.govnih.gov For instance, a one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions has been shown to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Another approach involves the reaction of amidoximes with succinic anhydride at elevated temperatures (120–130°C) under solvent-free conditions to yield 3-aryl-1,2,4-oxadiazoles. rjptonline.org

Furthermore, an environmentally benign protocol for synthesizing 3-substituted-5-carbonylmethyl-1,2,4-oxadiazole derivatives has been developed through a one-pot reaction of methyl β-ketoesters with various amidoximes. researchgate.net This method proceeds at 110°C without any solvent or catalyst, offering advantages such as cost-efficiency, short reaction times, and a neat reaction profile with high yields. researchgate.net Grinding techniques, which involve conducting reactions in the solid state, also represent a valuable solvent-free approach, promoting efficiency and reducing waste. mdpi.com

In addition to completely solvent-free methods, the use of environmentally benign solvent systems is a cornerstone of green synthesis. Superbase media, such as NaOH/DMSO or KOH/DMSO, have enabled the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature. nih.govmdpi.com While DMSO is not perfectly "green," these systems allow for milder reaction conditions and simple purification protocols, representing an improvement over more hazardous solvents. nih.govmdpi.com

| Method | Reactants | Conditions | Product | Yield | Reference |

| Microwave Irradiation | Nitriles, Hydroxylamine, Meldrum's acid | Solvent-free | 3,5-disubstituted 1,2,4-oxadiazoles | Good to Excellent | organic-chemistry.org |

| Thermal | Amidoximes, Succinic anhydride | 120-130°C, Solvent-free | 3-aryl-1,2,4-oxadiazoles | Not specified | rjptonline.org |

| Transamidoximation | Amidoximes, Methyl β-ketoesters | 110°C, Solvent- and catalyst-free | 3-substituted-5-carbonylmethyl-1,2,4-oxadiazoles | High | researchgate.net |

| Superbase Media | Amidoximes, Carboxylic acid esters | NaOH/DMSO, Room Temperature | 3,5-disubstituted-1,2,4-oxadiazoles | 11-90% | nih.gov |

Catalyst Development for Enhanced Efficiency

Catalyst development is crucial for enhancing the efficiency and sustainability of chemical syntheses. In the context of 1,2,4-oxadiazole synthesis, novel catalysts have been designed to operate under mild conditions, improve selectivity, and be recoverable and reusable.

Metal-free catalysts are particularly attractive from a green chemistry perspective. Graphene oxide (GO) has emerged as an effective metal-free catalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov Its dual catalytic activity, stemming from oxygenated functional groups, facilitates the reaction under mild conditions, offering broad substrate applicability and good sustainability. nih.gov

Photoredox catalysis represents another innovative and environmentally friendly approach. nih.gov A study demonstrated the synthesis of 2,3,5-trisubstituted-1,2,4-oxadiazoles through a [3+2]-cycloaddition reaction of disubstituted-2H-azirines with nitrosoarenes. nih.gov This reaction is conducted under visible light irradiation in the presence of an organic dye photoredox catalyst, 9-mesityl-10-methylacridinium perchlorate, providing an efficient synthetic method under green conditions. nih.gov

Other catalytic systems have also been developed to improve efficiency. For example, PTSA-ZnCl₂ has been reported as a mild and efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org Iron(III) nitrate has been used to mediate the selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org In the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, a platinum(IV) catalyst has been shown to facilitate the formation of 1,2,4-oxadiazoles under mild conditions, overcoming common issues like low reactivity and dimerization of the nitrile oxide. nih.gov The development of carbon nanotube-magnetic catalysts also presents an attractive route for accessing 1,2,4-oxadiazole derivatives. acs.org

| Catalyst | Reaction Type | Reactants | Conditions | Advantage | Reference |

| Graphene Oxide (GO) | Cyclodehydration | Amidoximes, Aldehydes | 80°C | Metal-free, Sustainable | nih.gov |

| 9-Mesityl-10-methylacridinium perchlorate | [3+2]-Cycloaddition | 2H-Azirines, Nitrosoarenes | Visible light | Green, Efficient | nih.gov |

| PTSA-ZnCl₂ | Condensation | Amidoximes, Organic nitriles | Not specified | Mild, Efficient | organic-chemistry.org |

| Iron(III) nitrate | Cycloaddition | Alkynes, Nitriles | Not specified | Selective | organic-chemistry.org |

| Platinum(IV) catalyst | 1,3-Dipolar Cycloaddition | Nitrile oxides, Nitriles | Mild | Overcomes low reactivity | nih.gov |

Reactivity and Reaction Mechanisms of 3 Chloromethyl 5 Methyl 1,2,4 Oxadiazole

Mechanistic Studies of Chloromethyl Group Transformations

The chloromethyl group at the C3 position is a key site for nucleophilic substitution reactions, enabling the introduction of various functional groups.

The carbon atom of the chloromethyl group is electrophilic and susceptible to attack by nucleophiles, primarily through a bimolecular nucleophilic substitution (SN2) mechanism. This reaction involves a backside attack by the nucleophile, leading to the displacement of the chloride ion and an inversion of configuration if the carbon were chiral. masterorganicchemistry.com The rate of this reaction is dependent on the concentrations of both the oxadiazole substrate and the incoming nucleophile. masterorganicchemistry.com

A notable example, analogous to the reactivity of the title compound, is the reaction of 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles with potassium cyanide (KCN). nih.govsemanticscholar.org In this process, the cyanide anion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group to form a new carbon-carbon bond, yielding the corresponding 1,2,4-oxadiazol-5-ylacetonitrile derivative. nih.govsemanticscholar.org This transformation is a straightforward SN2 displacement of the chlorine atom. semanticscholar.org

Table 1: SN2 Reaction of Substituted 5-(Chloromethyl)-1,2,4-oxadiazoles with KCN

| Starting Material (Substituent) | Reagent | Product | Major Yield (%) |

|---|---|---|---|

| 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole | KCN (4 equiv) | 2-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)acetonitrile | 85 |

| 5-(Chloromethyl)-3-(p-chlorophenyl)-1,2,4-oxadiazole | KCN (4 equiv) | 2-(3-(p-Chlorophenyl)-1,2,4-oxadiazol-5-yl)acetonitrile | 82 |

| 5-(Chloromethyl)-3-(p-methoxyphenyl)-1,2,4-oxadiazole | KCN (4 equiv) | 2-(3-(p-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)acetonitrile | 78 |

Data synthesized from a study on analogous 5-(chloromethyl) derivatives, illustrating the typical efficiency of this SN2 reaction. semanticscholar.org

Further reaction of the acetonitrile (B52724) products formed via SN2 substitution can lead to unusual decyanation, transforming the nitrile into an alkane. nih.govsemanticscholar.org In the case of the aforementioned 1,2,4-oxadiazol-5-ylacetonitriles, treatment with potassium cyanide at higher temperatures resulted in the formation of 1,2,3-trisubstituted-1,2,4-oxadiazol-5-ylpropanes. nih.gov

This non-reductive decyanation process is proposed to proceed through a unique mechanism involving the in situ generation of hydrogen cyanide (HCN). nih.govsemanticscholar.org The proposed pathway involves the addition of a cyanide anion to the nitrile, forming a cyanoimine salt intermediate. semanticscholar.org This is followed by the extrusion of cyanogen, leading to an imine-enamine tautomerization facilitated by HCN, which ultimately yields the decyanated alkane product. semanticscholar.org This represents a novel transformation pathway for nitriles attached to the 1,2,4-oxadiazole (B8745197) scaffold. nih.gov

Reactions of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is a five-membered heterocycle with a low level of aromaticity, a labile O-N bond, and distinct electronic properties that make it susceptible to various reactions, including rearrangements. chim.itpsu.edu

The 1,2,4-oxadiazole ring contains two pyridine-like nitrogen atoms. nih.govchemicalbook.com The N(3) atom, in particular, exhibits nucleophilic character. chim.it However, electrophilic attack is generally difficult at the ring atoms unless the ring is substituted with electron-releasing groups. nih.gov

The carbon atoms of the 1,2,4-oxadiazole ring, C3 and C5, are electrophilic. chim.itpsu.edu This makes them vulnerable to nucleophilic attack. nih.govchemicalbook.com The electron-withdrawing effect of the heteroatoms renders the ring electron-deficient, and disubstituted derivatives are the most common and stable form. nih.gov Due to the topography of the heteroatoms, these positions are generally inert to electrophilic substitution reactions like halogenation or nitration. chemicalbook.comnih.gov The electrophilic character at C5 is often enhanced by the presence of electron-withdrawing substituents. psu.edunih.gov

The low aromaticity and weak O-N bond of the 1,2,4-oxadiazole ring predispose it to undergo thermal or photochemical rearrangements into more stable heterocyclic systems. chim.itosi.lvresearchgate.net

ANRORC-like Reactions : The Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is a significant pathway for the transformation of 1,2,4-oxadiazoles. This reaction is initiated by the nucleophilic attack, typically at the C5 position. chim.itnih.gov For instance, the reaction of 3-chloro-1,2,4-oxadiazoles with allylamine (B125299) proceeds via attack at the C5 position, leading to a ring-opened nitrile-oxide intermediate, which then undergoes a [3+2] cycloaddition to form a new heterocyclic system. chim.it Similarly, reactions with bidentate nucleophiles like hydrazine (B178648) can attack the C5 position, leading to a ring-opening intermediate that subsequently re-closes to form a new ring, such as a 1,2,4-triazole (B32235). nih.govnih.gov

Boulton-Katritzky Rearrangement (BKR) : The BKR is one of the most studied thermal rearrangements of the 1,2,4-oxadiazole ring. chim.it This reaction involves an internal nucleophilic substitution where a nucleophilic atom within a three-atom side chain (typically at the C3 position) attacks the electrophilic N(2) atom of the oxadiazole ring. chim.itpsu.edu The high electrophilicity of N(2) is a result of the polarized and easily cleaved O-N bond. chim.it The attack by the side-chain nucleophile leads to the cleavage of this weak O-N bond, with the oxygen acting as a leaving group, resulting in the formation of a new, more stable heterocyclic system. chim.itpsu.edu The specific outcome of the BKR depends on the nature of the side chain and the reaction conditions. chim.itnih.gov

Table 2: Common Rearrangement Reactions of the 1,2,4-Oxadiazole Ring

| Rearrangement Type | General Mechanism | Typical Outcome |

|---|---|---|

| ANRORC | A ddition of an external N ucleophile, R ing O pening, and R ing C losure. Initiated by nucleophilic attack, often at C5. chim.itosi.lv | Formation of new five- or six-membered heterocycles (e.g., 1,2,4-triazoles). nih.govnih.gov |

| BKR | B oulton-K atritzky R earrangement. Intramolecular nucleophilic attack from a side chain onto the N2 atom of the ring, followed by O-N bond cleavage. chim.itpsu.edu | Conversion into a different, more stable heterocyclic system, depending on the side chain structure. chim.it |

Computational Chemistry and Reaction Pathway Elucidation

Computational chemistry provides powerful tools to investigate the reactivity and reaction mechanisms of molecules at an atomic level. For 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, theoretical studies are essential for understanding its behavior in chemical transformations. This section would typically delve into quantum chemical modeling and molecular dynamics simulations to elucidate reaction pathways, characterize transition states, and predict reactivity.

However, a comprehensive search of the scientific literature reveals a notable absence of specific computational studies on this compound. While research exists on the broader class of 1,2,4-oxadiazoles, including quantum chemical modeling of the formation of related compounds like 3-phenyl-5-methyl-1,2,4-oxadiazole, dedicated theoretical investigations into the reaction intermediates, transition states, and molecular dynamics of the title compound are not publicly available at this time.

Therefore, the following subsections are presented to outline the methodologies that would be employed in such an investigation, based on standard computational chemistry practices.

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, would be instrumental in mapping the potential energy surface of reactions involving this compound. This approach allows for the geometric and electronic structures of reactants, products, intermediates, and transition states to be determined.

A theoretical investigation would typically involve:

Geometry Optimization: Calculating the lowest energy arrangement of atoms for all species involved in a proposed reaction mechanism.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Transition State Searching: Employing algorithms to locate the transition state structure connecting reactants and products. The imaginary frequency obtained from the frequency calculation for a transition state corresponds to the motion along the reaction coordinate.

For this compound, key reactions to model would include nucleophilic substitution at the chloromethyl group or reactions involving the oxadiazole ring itself. The data generated would populate tables detailing bond lengths, bond angles, and energetic parameters of the critical points along the reaction pathway.

Table 1: Hypothetical Data from Quantum Chemical Modeling of a Nucleophilic Substitution Reaction Intermediate

| Parameter | Value |

| C-Cl Bond Length (Å) | > 1.8 |

| C-Nucleophile Bond Length (Å) | Variable |

| C-N (ring) Bond Length (Å) | ~ 1.3-1.4 |

| O-N (ring) Bond Length (Å) | ~ 1.4 |

| Calculated Energy (Hartree) | Value |

Table 2: Hypothetical Data for a Reaction Transition State

| Parameter | Value |

| Imaginary Frequency (cm⁻¹) | Negative Value |

| Activation Energy (kcal/mol) | Calculated Value |

| Key Bond Distances (Å) | Elongated/Forming Bonds |

Molecular Dynamics Simulations to Understand Reactivity

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into the dynamic processes that influence reactivity. By simulating the motion of atoms over time, MD can reveal the role of the solvent, conformational changes, and intermolecular interactions.

An MD study of this compound would typically involve:

System Setup: Placing the molecule in a simulation box, often with an explicit solvent, to mimic experimental conditions.

Force Field Selection: Choosing an appropriate force field to describe the potential energy of the system as a function of its atomic coordinates.

Simulation Production: Running the simulation for a sufficient length of time to observe the phenomena of interest.

Trajectory Analysis: Analyzing the saved atomic coordinates over time to extract information about structural dynamics, solvent organization, and the frequency of reactive encounters.

For instance, MD simulations could be used to study the solvation of the chloromethyl group and how solvent molecules might participate in or stabilize a transition state for a nucleophilic substitution reaction. The results could provide a dynamic picture that complements the static view from quantum chemical calculations.

Table 3: Hypothetical Output from Molecular Dynamics Simulation Analysis

| Property | Observation |

| Radial Distribution Function (g(r)) | Shows the probability of finding a solvent molecule at a certain distance from the chloromethyl carbon. |

| Mean Square Displacement (MSD) | Provides information on the diffusion of the molecule in the solvent. |

| Conformational Analysis | Identifies preferred orientations of the chloromethyl group relative to the oxadiazole ring. |

Pharmacological and Biological Activities of 3 Chloromethyl 5 Methyl 1,2,4 Oxadiazole Derivatives

Anticancer Activities

Derivatives of the 1,2,4-oxadiazole (B8745197) scaffold have shown significant potential as anticancer agents, acting through various cellular mechanisms and demonstrating effectiveness against a range of human cancer cell lines.

Mechanisms of Action (e.g., EGFR inhibition, cell cycle arrest, apoptosis induction)

The anticancer effects of 1,2,4-oxadiazole derivatives are often linked to their ability to interfere with critical cellular signaling pathways that govern cell growth, proliferation, and survival.

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation and metastasis. mdpi.comdovepress.com Certain 1,2,4-oxadiazole derivatives have been identified as potent EGFR inhibitors. tandfonline.comnih.gov By binding to the tyrosine kinase domain of the receptor, these compounds can block downstream signaling cascades, such as the EGFR/PI3K/Akt/mTOR pathway, which is crucial for malignant transformation and preventing apoptosis. tandfonline.com Studies on 3,5-diaryl-1,2,4-oxadiazole/1,2,3-triazole hybrids showed that specific compounds could significantly downregulate the gene expression of EGFR, PI3K, and mTOR, corroborating their mode of action. tandfonline.com

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Some 1,2,4-oxadiazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proceeding through the phases of division. For instance, certain derivatives can cause cells to accumulate in the G1 phase of the cell cycle. nih.gov

Apoptosis Induction: Triggering programmed cell death, or apoptosis, is a primary goal of many cancer therapies. Several 1,2,4-oxadiazole derivatives have been found to induce apoptosis in cancer cells. One significant mechanism is through the activation of caspases, which are key executioners of apoptosis. mdpi.com Specifically, some 3-Aryl-5-aryl-1,2,4-oxadiazoles have been reported as novel apoptosis inducers via the activation of caspase-3. mdpi.com This process can also involve the upregulation of the tumor suppressor gene p53 and changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to mitochondrial membrane disruption and subsequent caspase activation. mdpi.com

Other reported mechanisms include the inhibition of histone deacetylase (HDAC), particularly HDAC1 and HDAC8, and the inhibition of carbonic anhydrase (CA) isoforms like CAIX, which are associated with tumor growth. mdpi.comnih.govnih.gov

Efficacy against Various Cancer Cell Lines (e.g., HepG2, PC3, DU-145, A549, HeLa, MCF-7, CaCo-2, DLD1, T47D, PC-3)

The cytotoxic effects of 1,2,4-oxadiazole derivatives have been evaluated against a broad spectrum of human cancer cell lines. The table below summarizes the in vitro antiproliferative activity of various derivatives, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Cancer Cell Line | Cancer Type | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| A549 | Lung Cancer | Potent antiproliferative effects (IC₅₀ 9.18–12.8 µM for some hybrids) | tandfonline.com |

| CaCo-2 | Colon Cancer | Substantial cytotoxic effects (IC₅₀ 12.0–13.0 µM for some hybrids) | tandfonline.com |

| DU-145 | Prostate Cancer | Promising activity reported for 5-fluorouracil (B62378) linked derivatives | researchgate.net |

| HeLa | Cervical Cancer | Broad-spectrum activity reported | nih.gov |

| HepG2 | Liver Cancer | Effective antiproliferative activity (IC₅₀ as low as 7.21 µM for some derivatives) | nih.gov |

| MCF-7 | Breast Cancer | Strong cytotoxic effects reported, sometimes stronger than reference drugs | nih.gov |

| PC3 | Prostate Cancer | Potent activity reported for some derivatives | researchgate.net |

Structure-Activity Relationships (SAR) for Anticancer Potential

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potency of 1,2,4-oxadiazole derivatives. Research has identified several key structural features that influence their biological activity. nih.gov

Quantitative structure-activity relationship (QSAR) models have indicated that properties such as ionization potential, dipole moment, and polar surface area positively contribute to the anticancer activity. mdpi.com This suggests that modifications increasing the polarity of the compounds can enhance their efficacy. mdpi.com

The nature and position of substituents on the aromatic rings attached to the oxadiazole core are critical. For instance, the presence of electron-donating groups on a phenyl ring conjugated to the oxadiazole has been shown to increase cytotoxicity. nih.gov Conversely, another study noted that a lower count of bromine atoms was favorable for biological activity. mdpi.com The hybridization of the 1,2,4-oxadiazole moiety with other heterocyclic pharmacophores, such as thiazole (B1198619), thiophene (B33073), or triazole, is a common strategy to enhance anticancer effects. nih.govmanipal.edu For example, thiazole/thiophene-sulfonamide conjugates of 1,2,4-oxadiazoles have exhibited potent anticancer activities with low micromolar potencies. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, derivatives of 1,2,4-oxadiazole are recognized for their significant antimicrobial effects, demonstrating both antibacterial and antifungal capabilities.

Antibacterial Effects (e.g., against Staphylococcus aureus, Xanthomonas oryzae pv. oryzae, Xanthomonas oryzae pv. oryzicola, Bacillus subtilis, Escherichia coli)

The 1,2,4-oxadiazole scaffold has served as a template for developing novel antibacterial agents, particularly against Gram-positive bacteria.

A significant body of research has focused on the activity of these derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govauctoresonline.org Some derivatives have shown potent bactericidal activity with Minimum Inhibitory Concentrations (MICs) in the low micromolar range. nih.govnih.gov One study found that a specific derivative not only inhibited the growth of MRSA but also acted synergistically with the β-lactam antibiotic oxacillin, restoring its effectiveness. nih.gov The mechanism often involves the inhibition of bacterial topoisomerases II (DNA gyrase) and IV, which are essential for DNA replication. mdpi.com

Furthermore, 1,2,4-oxadiazole derivatives have demonstrated remarkable efficacy against plant pathogenic bacteria. Several novel derivatives exhibited strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), the pathogens responsible for bacterial leaf blight and bacterial leaf streak in rice. nih.govresearchgate.net The activity of some of these compounds surpassed that of commercial bactericides like bismerthiazol (B1226852) and thiodiazole copper. nih.govnih.gov Studies on other bacteria like Bacillus subtilis and Escherichia coli have also shown that certain derivatives possess strong or comparable activity to reference drugs such as ciprofloxacin (B1669076). mdpi.com

| Bacterial Species | Reported Activity | Reference |

|---|---|---|

| Staphylococcus aureus (including MRSA) | Potent activity (MICs 2–16 µg/mL for some derivatives) | nih.govnih.gov |

| Xanthomonas oryzae pv. oryzae (Xoo) | Strong antibacterial effects (EC₅₀ 19.44–36.25 µg/mL for some derivatives) | nih.gov |

| Xanthomonas oryzae pv. oryzicola (Xoc) | Excellent antibacterial ability (EC₅₀ 19.04–31.40 µg/mL for some derivatives) | nih.gov |

| Bacillus subtilis | Effective inhibition (MIC as low as 0.78 µg/mL for some derivatives) | mdpi.com |

| Escherichia coli | Activity comparable to ciprofloxacin reported for some hybrids | mdpi.com |

Antifungal Properties (e.g., against Rhizoctonia solani, Aspergillus flavus, Candida albicans)

The 1,2,4-oxadiazole structure is also a promising pharmacophore for the development of new antifungal agents against both human and plant pathogens.

Several studies have highlighted the efficacy of these compounds against Rhizoctonia solani, a soil-borne fungus that causes significant crop diseases like rice sheath blight. nih.govacs.org Certain derivatives have displayed excellent in vitro antifungal activities, with one study reporting an exceptionally low EC₅₀ value of 0.001 µg/mL. acs.org The proposed mechanism for some of these derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. nih.gov

In the context of human pathogens, 1,2,4-oxadiazole derivatives have been tested against opportunistic fungi such as Candida albicans, a major cause of systemic infections. frontiersin.org Research has shown that some compounds are effective against C. albicans, exhibiting fungicidal profiles and the ability to inhibit biofilm formation, which is a key factor in the persistence of infections. researchgate.netnih.gov Activity has also been reported against Aspergillus species. mdpi.com

| Fungal Species | Reported Activity | Reference |

|---|---|---|

| Rhizoctonia solani | Excellent activity (EC₅₀ as low as 0.001 µg/mL for one derivative) | acs.org |

| Candida albicans | Effective inhibition (MICs 8–32 µg/mL for some derivatives) | nih.gov |

| Aspergillus flavus | Activity reported | mdpi.com |

Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)

Tuberculosis (TB), caused primarily by Mycobacterium tuberculosis (MTB), remains a major global health issue, exacerbated by the rise of multidrug-resistant (MDR) strains. researchgate.netnih.gov This has spurred research into novel chemical scaffolds, including 1,2,4-oxadiazole derivatives, as potential antitubercular agents.

Studies have evaluated various oxadiazole-containing compounds for their in vitro activity against the H37Rv strain of M. tuberculosis. One study identified a 2-(2,4-dichlorobenzyl)-1,3,4-oxadiazole derivative as a promising molecule with a Minimum Inhibitory Concentration (MIC) value of 1.25 µM against the H37Rv strain. researchgate.net This compound also demonstrated low toxicity in HepG2 cells and was effective against 17 resistant mycobacterial strains. researchgate.net In another series, 5-phenyl substituted 1,3,4-oxadiazole-hydrazone hybrids showed promising antimycobacterial activity, with some derivatives exhibiting MIC values of 8 μg/mL against the M. tuberculosis H37Ra attenuated strain. mdpi.com While these studies focus on the related 1,3,4-oxadiazole (B1194373) isomer, they highlight the potential of the oxadiazole core in developing antitubercular agents. Research on hydrazone derivatives has also shown promising activity against M. tuberculosis H37Rv, with some compounds demonstrating excellent antimycobacterial effects and low toxicity. researchgate.net

| Compound Class | Test Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-(2,4-dichlorobenzyl)-1,3,4-oxadiazole | M. tuberculosis H37Rv | 1.25 µM | researchgate.net |

| 5-phenyl substituted 1,3,4-oxadiazole-hydrazones | M. tuberculosis H37Ra | 8 µg/mL | mdpi.com |

| Indole-based aroylhydrazones | M. tuberculosis H37Rv | 0.3969 µM | researchgate.net |

Structure-Activity Relationships (SAR) for Antimicrobial Potential

The structure-activity relationship (SAR) of 1,2,4-oxadiazoles has been explored to optimize their antimicrobial potency, particularly against Gram-positive bacteria like Staphylococcus aureus. conicet.gov.arnih.gov These studies reveal several key structural features that influence activity.

Generally, hydrophobic substituents, especially halogens, on the aromatic rings of the molecule are well-tolerated and can enhance antibacterial activity. conicet.gov.ar For instance, the introduction of a chlorine atom can lead to a difference in activity depending on its position on the phenyl ring. conicet.gov.ar Modifications on different rings of the core structure can be supported, but some changes are detrimental; for example, replacing the oxygen-sulfur bridge between rings with other moieties can reduce or abolish activity. conicet.gov.ar The antimicrobial activity is also sensitive to the introduction of polar, hydrogen-bond-donating groups. Substituents like phenols, benzoic acids, carboxamides, and anilines often result in decreased or eliminated antimicrobial activity against S. aureus. conicet.gov.ar This suggests that maintaining a certain level of hydrophobicity is crucial for the compound's effectiveness.

Antiparasitic and Nematicidal Activities

Nematicidal Effects (e.g., against Bursaphelenchus xylophilus, Aphelenchoides besseyi, Ditylenchus dipsaci, Meloidogyne incognita)

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as nematicides against a variety of plant-parasitic nematodes that cause substantial agricultural losses. researchgate.netnih.govresearchgate.net

Numerous studies have shown that these compounds exhibit potent activity against several key nematode species. For example, a series of novel 1,2,4-oxadiazole derivatives containing amide fragments showed notable nematicidal activity against Meloidogyne incognita. mdpi.com One compound, F11, achieved a corrected mortality rate of 93.2% at a concentration of 200 μg/mL, surpassing the positive control, tioxazafen. mdpi.com

Derivatives with a haloalkyl group, such as a chloromethyl group, at the 5-position of the 1,2,4-oxadiazole ring have been found to possess remarkable nematicidal activity against Bursaphelenchus xylophilus (pine wood nematode), Aphelenchoides besseyi (rice white tip nematode), and Ditylenchus dipsaci. mdpi.comresearchgate.net Notably, compound A1, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (B1586099), showed excellent activity against B. xylophilus with a half-maximal lethal concentration (LC50) of 2.4 μg/mL, which was significantly superior to commercial nematicides like avermectin (B7782182) and fosthiazate. mdpi.comnih.gov Other derivatives also exhibited strong activity against A. besseyi and Ditylenchus destructor. researchgate.netnih.gov

| Compound | Nematode Species | Activity (LC50) | Reference |

|---|---|---|---|

| A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) | Bursaphelenchus xylophilus | 2.4 μg/mL | mdpi.comnih.gov |

| E7 | Ditylenchus dipsaci | 2.7 μg/mL | globethesis.com |

| E6 | Aphelenchoides besseyi | 3.8 μg/mL | globethesis.com |

| f1 | Aphelenchoides besseyi | 19.0 μg/mL | nih.gov |

| C3 | Aphelenchoides besseyi | 36.6 μg/mL | nih.gov |

| C3 | Bursaphelenchus xylophilus | 37.2 μg/mL | nih.gov |

| F11 | Meloidogyne incognita | 93.2% mortality at 200 μg/mL | mdpi.com |

Antileishmanial Potential

Visceral leishmaniasis, a parasitic disease caused by Leishmania species, is another area where 1,2,4-oxadiazole derivatives have shown promise. nih.gov The limitations of current therapies, such as high toxicity and drug resistance, necessitate the search for new chemical entities. nih.gov

A study investigating novel 1,2,4-oxadiazole derivatives against Leishmania infantum found that one compound, Ox1, was particularly effective. nih.gov It displayed high selectivity against the parasite's promastigote and amastigote forms while showing lower cytotoxicity to mammalian cells. nih.gov The structure-activity relationship in this series indicated that an electron-donating group (methoxy) on the phenyl moiety increased activity compared to an electron-withdrawing group (nitro). nih.gov Another study on 1,3,4-oxadiazoline hybrids against Leishmania donovani also identified compounds with significant antileishmanial activity, with one derivative showing an IC50 value of 8.98 µM on intramacrophage amastigotes. nih.gov

Mechanisms of Nematicidal Action (e.g., acetylcholine (B1216132) receptor interference)

The mode of action for the nematicidal effects of 1,2,4-oxadiazole derivatives has been investigated, with evidence pointing to multiple biological targets. A primary mechanism appears to be the interference with the nematode's nervous system. mdpi.comnih.govglobethesis.com

Transcriptome and enzyme activity analyses suggest that highly active compounds, such as the aforementioned A1 derivative, primarily affect the acetylcholine receptor of B. xylophilus. mdpi.comresearchgate.netnih.gov This interference disrupts neural signal transmission, leading to paralysis and death. globethesis.com Additionally, some derivatives have been found to inhibit acetylcholinesterase in A. besseyi. nih.gov

Another identified mechanism involves the disruption of cellular respiration through the inhibition of succinate dehydrogenase (SDH). researchgate.netnih.gov Certain amide-containing 1,2,4-oxadiazole derivatives showed good inhibition of SDH, and molecular docking studies confirmed a strong binding affinity to the enzyme's active site. researchgate.netnih.gov This inhibition blocks the electron transport chain, leading to nematode death. dntb.gov.ua

Neuroprotective and CNS-Related Activities

While the primary focus of research on 1,2,4-oxadiazole derivatives has been on antimicrobial and antiparasitic activities, related heterocyclic structures have been evaluated for their effects on the central nervous system (CNS). For instance, a series of novel quinazoline-thiadiazole derivatives were synthesized and evaluated for anticonvulsant and CNS depressant activities, with some compounds showing significant sedative-hypnotic effects. nih.gov More recently, novel fused heterocyclic systems have been developed as neuroprotective agents that act through mechanisms like cholinesterase inhibition and cannabinoid receptor modulation, showing protective effects in cellular models of Parkinson's and Huntington's disease. nih.gov These findings suggest that the broader class of nitrogen- and oxygen-containing heterocycles, including oxadiazoles, could be a source for developing new CNS-active agents, although specific research on the neuroprotective potential of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole derivatives is not extensively documented.

Potential in Alzheimer's Disease Therapy (e.g., mGluR1 activation)

Derivatives of 1,2,4-oxadiazole have been developed as positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) (mGlu) receptors, which are targets for potential therapeutic applications in neurological and psychiatric disorders. nih.govnih.gov Specifically, a series of 1,2,4-oxadiazole derivatives demonstrated positive allosteric modulatory activity at the mGlu4 receptor, with EC50 values ranging from 282 to 656 nM. nih.govnih.gov While these compounds showed preference for group III mGlu receptors (mGlu4, mGlu7, mGlu8), they were found to be inactive at the mGlu1 receptor. nih.govnih.gov Further research is needed to establish a direct link between this compound derivatives and mGluR1 activation for Alzheimer's therapy.

Acetylcholinesterase Inhibition

A significant strategy in the symptomatic treatment of Alzheimer's disease involves the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase acetylcholine levels in the brain. nih.govresearchgate.net A series of novel phenoxy methyl-oxadiazole compounds were synthesized and evaluated for their potential as anti-Alzheimer's agents through cholinesterase inhibition. researchgate.netdntb.gov.ua Several of these compounds exhibited potent inhibition of AChE. researchgate.netdntb.gov.ua

Notably, compounds featuring substituted benzothiazole (B30560) and thiazole moieties demonstrated the most promising inhibitory activity. researchgate.netdntb.gov.ua For instance, certain derivatives showed high inhibitory activity against AChE with low IC50 values. researchgate.netdntb.gov.ua In one study, a series of 1,2,4-oxadiazole compounds were designed based on the structure of donepezil, a known AChE inhibitor. nih.govresearchgate.net While some of these derivatives showed selectivity towards BuChE, their activity against AChE was also evaluated. nih.govresearchgate.net

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 6d | AChE | 0.120 | dntb.gov.ua |

| 7a | AChE | 0.039 | dntb.gov.ua |

| 7e | AChE | 0.063 | dntb.gov.ua |

| 6n | BuChE | 5.07 | nih.gov |

Sirtuin 2 Inhibition for Neurodegenerative Conditions

Sirtuin 2 (SIRT2), a type of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase, has emerged as a therapeutic target for neurodegenerative diseases like Parkinson's and Alzheimer's disease. frontiersin.orgacs.org Inhibition of SIRT2 is believed to exert neuroprotective effects. frontiersin.org A series of potent and selective SIRT2 inhibitors based on the 1,2,4-oxadiazole scaffold have been developed. acs.org

These compounds were found to be active at single-digit micromolar levels against SIRT2, while showing no significant activity against other sirtuin isoforms like SIRT1, SIRT3, and SIRT5. acs.org The mechanism of inhibition was determined to be uncompetitive with respect to both the peptide substrate and NAD+. acs.org The crystal structure of a 1,2,4-oxadiazole analog complexed with SIRT2 has provided valuable insights into its binding mode, revealing an unexplored subcavity that can be utilized for the design of future inhibitors. acs.org Other research has also identified oxadiazole-carbonylaminothioureas as inhibitors of both SIRT1 and SIRT2. nih.gov

Anti-inflammatory and Immunomodulatory Activities.nih.govbohrium.comnih.govnih.gov

The 1,2,4-oxadiazole nucleus is a component of various compounds exhibiting anti-inflammatory and immunomodulatory effects. nih.govresearchgate.net These derivatives can modulate immune responses by reducing pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govnih.gov

Inhibition of NF-κB Activity

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development. mdpi.com Certain 1,2,4-oxadiazole derivatives have been shown to reduce the activation of the NF-κB pathway. nih.gov For instance, methyl-thiol-bridged heterocycles containing both oxadiazole and triazole moieties have been identified as inhibitors of NF-κB activation in chronic myelogenous leukemia cells. mdpi.comdntb.gov.uanih.gov These compounds were observed to suppress the expression of NF-κB-regulated downstream targets like COX-2, MMP-9, and survivin, ultimately leading to apoptosis in cancer cells. mdpi.comnih.gov

COX Inhibitory Activity

Cyclooxygenase (COX) enzymes are key to the inflammatory process, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Several studies have reported the synthesis of 1,2,4-oxadiazole derivatives as potential COX inhibitors. nih.govnih.gov In one study, novel 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives were synthesized and evaluated for their COX-1/COX-2 inhibitory activity. nih.gov Some of these compounds showed potent and selective inhibition of COX-2, with activity comparable to the reference drug celecoxib. nih.gov Another study focused on 2,5-diaryl-1,3,4-oxadiazoles, finding that compounds with methylsulfonyl groups led to more selective COX-2 inhibition. researchgate.net While these studies focus on other oxadiazole isomers, they highlight the potential of the general oxadiazole scaffold in designing COX inhibitors. More specifically, indole-embedded 1,3,4-oxadiazole hybrids, including those with a chloromethyl group, have shown significant COX-1 and COX-2 inhibitory activity. bohrium.comresearchgate.net

Other Reported Biological Activities

Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of other biological activities. Research has shown their potential as:

Anticancer agents : They can induce apoptosis and exhibit antiproliferative effects in various cancer cell lines, including leukemia. nih.govacs.org

Antimicrobial agents : The oxadiazole scaffold is present in compounds with activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Nematicidal agents : A study found that 1,2,4-oxadiazole derivatives with a haloalkyl group at the 5-position, such as 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, exhibited excellent nematicidal activity against Bursaphelenchus xylophilus, affecting the acetylcholine receptor. mdpi.com

Anti-tuberculosis agents : Certain derivatives have shown promising activity against Mycobacterium tuberculosis. nih.govbohrium.comresearchgate.net

Antioxidant agents : Some indole-embedded oxadiazole hybrids have demonstrated superior antioxidant properties. bohrium.comresearchgate.net

Antipsychotic and Anxiolytic agents : Derivatives acting as positive allosteric modulators of the mGlu4 receptor have shown significant anxiolytic and antipsychotic-like properties in preclinical models. nih.govnih.gov

Antidiabetic Applications

The 1,2,4-oxadiazole nucleus is a prominent scaffold in the development of novel antidiabetic agents. rjptonline.orgrjptonline.org These compounds have been found to exert their glucose-lowering effects through various mechanisms, positioning them as promising candidates for managing type II diabetes. rjptonline.orgresearchgate.net

One of the primary mechanisms is the inhibition of digestive enzymes such as α-amylase and α-glucosidase. rjptonline.orgrjptonline.org By inhibiting these enzymes, 1,2,4-oxadiazole derivatives can help control postprandial hyperglycemia, a common challenge in type II diabetes. rjptonline.orgresearchgate.net In addition to enzyme inhibition, these derivatives have been shown to act on other targets involved in glucose metabolism, including insulin (B600854) sensitization and reduction of renal glucose reabsorption. rjptonline.orgrjptonline.org

A series of 1,2,4-oxadiazolidine-3,5-diones demonstrated potent oral antihyperglycemic activity in obese and insulin-resistant mouse models of type 2 diabetes. nih.gov Several of these compounds normalized plasma glucose levels, with the trifluoromethoxy analog being particularly active, showing a significant reduction in plasma glucose at a 5 mg/kg oral dose. nih.gov

Furthermore, certain 1,2,4-oxadiazole derivatives have been developed as agonists for the G protein-coupled receptor 119 (GPR119). bohrium.com GPR119 is highly expressed in pancreatic β-cells and is involved in insulin and incretin (B1656795) hormone secretion in a glucose-dependent manner, making it an attractive target for diabetes treatment. bohrium.com A synthesized series of these derivatives showed potent agonistic activity, with compound 4p exhibiting an EC50 value of 20.6 nM in a cell-based cAMP assay. bohrium.com

Table 1: Antidiabetic Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative Class | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|

| General 1,2,4-Oxadiazoles | α-amylase & α-glucosidase inhibition | Potential for controlling postprandial hyperglycemia. | rjptonline.orgrjptonline.org |

| 1,2,4-Oxadiazolidine-3,5-diones | Unknown (oral antihyperglycemic) | Normalized plasma glucose in db/db and ob/ob mouse models. | nih.gov |

| Trifluoromethoxy analog 32 | Unknown (oral antihyperglycemic) | Significantly reduced plasma glucose at a 5 mg/kg dose in mice. | nih.gov |

Antiviral Properties (e.g., Sarbecovirus Papain-like Protease Inhibition)

The papain-like protease (PLpro) is a crucial enzyme for the replication of Sarbecoviruses, including SARS-CoV-2, making it a prime target for antiviral drug development. nih.govosti.gov Derivatives of 1,2,4-oxadiazole have been designed and synthesized as potent inhibitors of this enzyme. nih.gov

One research effort focused on creating 1,2,4-oxadiazole derivatives based on the structure of a known PLpro inhibitor, GRL0617. nih.gov Systematic structure-activity relationship studies showed that introducing oxadiazole and aryl carboxylic acid moieties enhanced the enzymatic inhibition, affinity, and deubiquitination capacity toward PLpro. nih.gov Two compounds, 13f and 26r , were particularly effective, demonstrating significant PLpro inhibition and antiviral activity against SARS-CoV-2 in cell cultures. nih.gov These compounds also exhibited good metabolic stability and plasma exposure in mice, with compound 26r showing moderate oral bioavailability, marking it as a candidate for further in vivo studies. nih.gov

Another study repurposed the 1,2,4-oxadiazole scaffold to act as a SARS-CoV-2 PLpro inhibitor by replacing the amide backbone of GRL0617 with the oxadiazole core. nih.gov This approach led to the identification of 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) , which displayed a balanced dual inhibitory potential against both SARS-CoV-2 PLpro and the spike protein's receptor-binding domain (RBD), which is responsible for viral entry. nih.gov

Table 2: Antiviral Activity of Selected 1,2,4-Oxadiazole Derivatives against SARS-CoV-2 PLpro

| Compound | PLpro Inhibition (IC50) | Antiviral Activity (EC50) | Spike Protein RBD Inhibition (IC50) | Reference |

|---|---|---|---|---|

| 13f | 1.8 µM | 5.4 µM | Not Reported | nih.gov |

| 26r | 1.0 µM | 4.3 µM | Not Reported | nih.gov |

| Compound 5 | 7.197 µM | Not Reported | 8.673 µM | nih.gov |

Receptor Modulation (e.g., Farnesoid X Receptor antagonists, Pregnane X Receptor agonists, Muscarinic Receptors)

Derivatives of 1,2,4-oxadiazole have been identified as modulators of several important nuclear and cell-surface receptors.

Farnesoid X Receptor (FXR) Antagonists and Pregnane X Receptor (PXR) Agonists

Compounds featuring a 1,2,4-oxadiazole core represent a new chemotype of Farnesoid X Receptor (FXR) antagonists. nih.govmdpi.comnih.gov FXR antagonists are being investigated for the treatment of conditions like cholestasis and hypercholesterolemia. mdpi.comnih.gov Research has led to the discovery of potent and selective nonsteroidal FXR antagonists with a 3,5-disubstituted oxadiazole core. nih.gov Specifically, compounds 3f and 13 , which contain a piperidine (B6355638) ring, showed the best antagonistic activity against FXR with IC50 values of 0.58 µM and 0.127 µM, respectively. nih.gov

Interestingly, further exploration of this class of compounds revealed that some derivatives possess dual activity. nih.gov A pharmacological evaluation of a series of 1,2,4-oxadiazole derivatives identified compounds 5 and 11 as the first examples of nonsteroidal dual modulators, acting as both FXR antagonists and Pregnane X Receptor (PXR) agonists. nih.govmdpi.com PXR is a nuclear receptor that acts as a xenobiotic sensor, and its modulation is relevant for treating inflammatory disorders. nih.govmdpi.com

Table 3: FXR and PXR Modulation by Selected 1,2,4-Oxadiazole Derivatives

| Compound | FXR Antagonistic Activity (IC50) | PXR Agonistic Activity (EC50) | Reference |

|---|---|---|---|

| 3f | 0.58 µM | Not Reported | nih.gov |

| 13 | 0.127 µM | Not Reported | nih.gov |

| 5 | 8.4 µM | 6.4 µM | nih.govresearchgate.net |

| 11 | 4.4 µM | 7.5 µM | nih.govresearchgate.net |

Muscarinic Receptors

A series of 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridines has been synthesized and tested for their affinity and functional activity at muscarinic cholinergic receptors. nih.gov The nature of the alkyl substituent on the oxadiazole ring was found to determine whether the compound acts as an agonist or an antagonist. nih.gov Derivatives with unbranched C1-8 alkyl substituents were agonists, while those with branched or cyclic substituents were antagonists. nih.gov For example, the N-desmethyl analogue 7 was a potent muscarinic agonist, whereas the tropane (B1204802) analogue 15 and the quinuclidine (B89598) analogue 17 were very potent antagonists with high affinity for central muscarinic receptors. nih.gov

Carbonic Anhydrase Inhibition

Human carbonic anhydrases (hCAs) are a family of zinc metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications. unipi.ittandfonline.com A number of 1,2,4-oxadiazole-containing primary aromatic sulfonamides have been synthesized and evaluated for their ability to inhibit various hCA isoforms. unipi.it

These studies revealed that the derivatives show potent inhibition, particularly against the cancer-related, membrane-bound isoforms hCA IX and hCA XII. nih.govunipi.it The inhibitory potency of some compounds reached into the subnanomolar range for hCA IX. unipi.it Molecular modeling has been used to rationalize the observed structure-activity relationships, indicating that the 1,2,4-oxadiazole scaffold is a key component for achieving high inhibitory activity and selectivity. unipi.it For instance, transferring periphery groups from a p-phenylene-linked scaffold onto a 1,2,4-oxadiazol-5-yl thiophene scaffold resulted in a significant increase in inhibitory potency against hCA IX, with compound 7c being the most potent inhibitor identified in one study. unipi.it

Table 4: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by a 1,2,4-Oxadiazole Derivative

| Compound | Target Isoform | Inhibitory Potency | Reference |

|---|---|---|---|

| 7c | hCA IX | Subnanomolar range | unipi.it |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of the Chloromethyl Group on Bioactivity

The presence and position of haloalkyl groups on the 1,2,4-oxadiazole (B8745197) ring are critical determinants of biological activity. Research into nematicidal agents has demonstrated that the inclusion of a chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole ring significantly enhances activity. mdpi.com In one study, a series of derivatives were synthesized to improve upon the nematicide tioxazafen, and it was concluded that the 5-position must contain a chloromethyl or bromomethyl substituent to achieve high efficacy. mdpi.com

For instance, the compound 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (B1586099) was found to have excellent nematicidal activity against Bursaphelenchus xylophilus, significantly outperforming commercial agents like avermectin (B7782182) and fosthiazate. mdpi.com The electrophilic nature of the chloromethyl group is believed to be a key contributor to the molecule's mechanism of action, allowing it to react effectively with nucleophiles in biological targets. evitachem.com This reactivity underscores the importance of the chloromethyl moiety as a crucial pharmacophore in this class of compounds.

Influence of Substituents at the 3- and 5-Positions of the 1,2,4-Oxadiazole Ring

The biological profile of 1,2,4-oxadiazole derivatives can be finely tuned by modifying the substituents at the C3 and C5 positions of the heterocyclic ring. chim.it The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—directly impacts the molecule's interaction with its biological target. nih.govnih.gov

Substituents at the 5-Position: As previously noted, the introduction of a chloromethyl group at C5 is strongly correlated with enhanced nematicidal activity. mdpi.com Further studies on other biological targets have shown that modifications at this position are pivotal. For anticancer activity, the introduction of an electron-withdrawing group on an aryl ring at the C5 position was found to increase antitumor potency. nih.gov

Substituents at the 3-Position: The substituent at the C3 position also plays a significant role in modulating bioactivity.

Nematicidal Activity: In the context of nematicides, when the C3 position is occupied by a substituted phenyl ring, the position of the substituent on that ring is important. Derivatives with a substituent at the 4-position (para) of the benzene (B151609) ring showed excellent activity. mdpi.com Specifically, for electron-withdrawing groups at this position, activity decreased as the atomic radius of the halogen increased (F > Cl > Br). mdpi.com

Antileishmanial Activity: Conversely, for antileishmanial activity, a study found that an electron-donating group (e.g., methoxy) at the para-position of the C3-aryl moiety led to a tenfold increase in activity compared to an electron-withdrawing group (e.g., nitro). mdpi.com

Antitubercular Activity: For antimycobacterial potential, increasing the chain length and bulkiness of the substituent at the C3 position was found to enhance activity. nih.gov

These findings highlight that the optimal substituents at the C3 and C5 positions are highly dependent on the specific biological target and desired therapeutic effect.

Table 1: Influence of Substituents on the Bioactivity of 1,2,4-Oxadiazole Derivatives

| Position | Substituent Type | Observed Effect | Biological Activity | Source |

|---|---|---|---|---|

| C5 | Chloromethyl or Bromomethyl | Enhances activity; deemed essential | Nematicidal | mdpi.com |

| C5 (on aryl ring) | Electron-Withdrawing Group (EWG) | Increases potency | Anticancer | nih.gov |

| C3 (on aryl ring) | Substitution at 4-position (para) | Excellent activity | Nematicidal | mdpi.com |

| C3 (on aryl ring) | Electron-Donating Group (EDG) | Increases activity vs. EWG | Antileishmanial | mdpi.com |

| C3 | Increased chain length and bulk | Increases activity | Antitubercular | nih.gov |

Ligand-Target Interactions and Binding Modes

Computational techniques, including molecular docking, molecular dynamics simulations, and QSAR models, are invaluable tools for elucidating how 1,2,4-oxadiazole derivatives interact with their biological targets at a molecular level.

Molecular Docking Simulations

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For 1,2,4-oxadiazole derivatives, docking simulations have been applied across various therapeutic targets:

Anticancer: Docking studies of derivatives designed as anticancer agents revealed that hydrogen bonding interactions with the target protein, such as caspase-3, may be primarily responsible for their activity. mdpi.com In another study targeting the androgen receptor for prostate cancer, docking was used to analyze interaction patterns within the active site. nih.gov

Antileishmanial: Simulations of a potent 1,2,4-oxadiazole derivative showed a strong binding affinity for the Leishmania infantum CYP51 enzyme, a key target in this parasite. mdpi.comnih.gov

Nematicidal: The nematicidal compound 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole was docked into the active site of the acetylcholine (B1216132) receptor (AChE), where it exhibited significant hydrophobic interactions with the protein. mdpi.com

Antibacterial: To understand the inhibition of Sortase A (SrtA), a bacterial virulence factor, docking was used to determine the binding modes of 1,2,4-oxadiazole inhibitors in the enzyme's active site. nih.gov

These studies consistently show that the substituents on the oxadiazole ring form key hydrogen bonds and hydrophobic interactions that anchor the ligand within the receptor's binding pocket.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the stability of a ligand-receptor complex over time. By simulating the movements of atoms, MD can confirm the stability of binding modes predicted by docking.

Studies on EGFR inhibitors showed that the most active 1,2,4-oxadiazole compound formed a stable complex, retaining key hydrogen bonds for a longer period, which was evidenced by low Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values. tandfonline.com

The stability of the AChE-ligand complex for a nematicidal oxadiazole was confirmed by analyzing RMSD trajectories over the simulation time. mdpi.com

MD simulations of an antileishmanial compound targeting the L. infantum CYP51 enzyme also confirmed a strong and stable affinity. mdpi.comnih.gov

Metrics such as the radius of gyration (Rg) are often used in MD simulations to assess the compactness and stability of the protein-ligand complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models help in predicting the activity of novel compounds and in understanding which structural features are most important for bioactivity.

3D-QSAR: For a series of 1,2,4-oxadiazole analogs designed as Sortase A inhibitors, a 3D-QSAR model was developed using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method. The resulting model showed high predictive potential (R² = 0.9235) and highlighted the importance of hydrogen bond donating moieties and hydrophobic substituents for inhibitory activity. nih.gov Other 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have also been successfully applied to 1,2,4-oxadiazole derivatives. researchgate.netiaea.org

2D-QSAR: A 2D-QSAR study on 1,2,4-oxadiazoles as caspase-3 activators for cancer treatment yielded a reliable model with good internal (q² = 0.610) and external (pred_r² = 0.553) predictive ability. mdpi.com This model confirmed the importance of substitutions at various positions on the oxadiazole scaffold for improving anticancer activity. mdpi.com

QSAR studies have consistently proven to be a valuable component in the rational design of new, more potent 1,2,4-oxadiazole derivatives. tsijournals.com

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and stereochemistry of a molecule are fundamental to its interaction with chiral biological macromolecules. The 1,2,4-oxadiazole ring itself is a planar, aromatic system, which often imparts a degree of rigidity to the core of the molecule. nih.govpsu.edu

Conformational analysis of derivatives often focuses on the orientation of the substituents relative to the central ring. Crystal structure analysis of a related compound, 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine, revealed that the oxadiazole ring and the adjacent pyridine (B92270) ring are coplanar. This planarity is stabilized by intramolecular hydrogen bonds, which help to lock the molecule into a specific conformation.

While the core 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole is achiral, the introduction of more complex substituents or chiral centers can lead to stereoisomers with potentially different biological activities. For example, in the synthesis of derivatives from a 1,2,4-oxadiazole precursor, the formation of both E and Z isomers was observed, with the E isomer being thermodynamically more stable. nih.gov Stereoselective synthesis is therefore a critical consideration when designing chiral 1,2,4-oxadiazole derivatives to ensure the desired pharmacological effect. nih.gov

Advanced Research Techniques and Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular architecture of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)